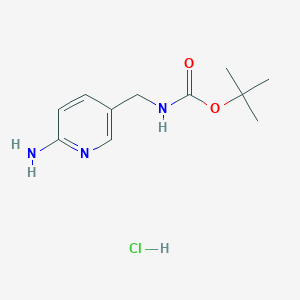

(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl” is a chemical compound with the molecular formula C14H22N4O2 . It is also known by its synonyms: 4- (6-Amino-3-pyridyl)piperazine-1-carboxylic Acid tert -Butyl Ester, 1- tert -Butoxycarbonyl-4- (6-amino-3-pyridyl)piperazine, and 1-Boc-4- (6-amino-3-pyridyl)piperazine .

Synthesis Analysis

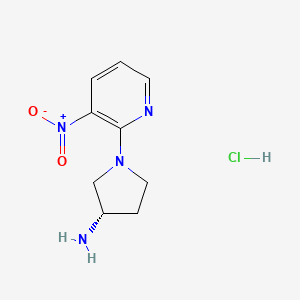

The synthesis of this compound involves the reaction of 4- (6-Nitro-pyridin-3-yl)-piperazine-1 -carboxylic acid tert-butyl ester with Pd/C in ethanol. The mixture is stirred with an H2 balloon for 3 hours. The product, tert-butyl 4- (6-aminopyridin-3-yl)piperazine-1-carboxylate, is obtained through purification .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point range of 131.0 to 135.0 °C .Applications De Recherche Scientifique

Synthetic and Crystallographic Studies

- Synthetic Approach and Characterization : A study detailed the synthesis of a similar carbamate compound through the reaction with 3-amino compounds and di-tert-butyldicarbonate, characterized by various spectroscopic methods and single-crystal X-ray diffraction (Kant et al., 2015). This research underscores the utility of such compounds in crystallography and materials science.

Catalysis and Synthesis

- Catalysis for N-tert-Butoxycarbonylation : Another study presented the use of a heteropoly acid as an efficient catalyst for the N-tert-butoxycarbonylation of amines, highlighting the process's efficiency and environmental friendliness (Heydari et al., 2007). This catalytic method is crucial for synthesizing protected amines in peptide synthesis.

Heterocyclic and Peptide Synthesis

- Synthesis of Heterocyclic Substituted α-Amino Acids : Research on the synthesis of novel non-proteinogenic heterocyclic substituted α-amino acids from L-aspartic acid, using alkynyl ketone functionality, indicates the importance of related carbamate esters in synthesizing biologically active molecules (Adlington et al., 2000).

- Divergent Reactions in Synthesis : A study explored the divergent synthesis of compounds from 1-tert-butyloxycarbonyl-1,2-diaza-1,3-diene, demonstrating the compound's versatility in synthesizing various heterocyclic structures, such as pyrroles (Rossi et al., 2007).

Safety And Hazards

This compound is associated with certain hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin or eyes, wash thoroughly with plenty of water .

Propriétés

IUPAC Name |

tert-butyl N-[(6-aminopyridin-3-yl)methyl]carbamate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8;/h4-6H,7H2,1-3H3,(H2,12,13)(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYSRENCHAPPBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Amino-pyridin-3-ylmethyl)-carbamic acid tert-butyl ester hcl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone](/img/structure/B2985960.png)

![4-(4-(4-Fluorophenyl)piperazin-1-yl)-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2985966.png)

![2-[6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2985968.png)

![1-[7-(3-Methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2985969.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2985972.png)

![3-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2985973.png)